Orotic acid

Description

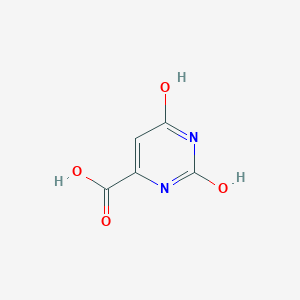

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPEWDEAKTCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | orotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Orotic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025814 | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polyethylene glycol tallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

65-86-1, 61791-00-2 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, tall-oil, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Orotic Acid: A Cornerstone of Pyrimidine Metabolism and a Window into Cellular Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, historically known as vitamin B13, is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Its central role in the creation of the building blocks of DNA and RNA underscores its fundamental importance in cellular proliferation, genetics, and overall organismal viability.[2] Beyond its primary function, the study of this compound metabolism provides profound insights into metabolic regulation, genetic disorders, and potential therapeutic interventions. This guide offers a comprehensive exploration of this compound biosynthesis and its intricate connections with other metabolic pathways. We will delve into the enzymatic machinery, regulatory mechanisms, and the clinical significance of perturbations in this pathway, providing a robust resource for professionals in biomedical research and drug development.

The Genesis of Pyrimidines: De Novo Biosynthesis

The de novo synthesis of pyrimidines is an energy-intensive, multi-step process that constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2] this compound emerges as a key intermediate in this pathway, which primarily occurs in the cytoplasm of eukaryotic cells, with one crucial step taking place in the mitochondria.[3]

The initial reactions are catalyzed by a multifunctional enzyme in mammals called CAD, which comprises carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase.[4][5]

The key enzymatic steps leading to this compound are:

-

Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) and is the committed and rate-limiting step in animals.[2][6]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[6] In bacteria, this is the primary regulatory step.[5]

-

Ring Closure to Dihydroorotate: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[3][4]

-

Oxidation to Orotate: Dihydroorotate is then transported into the mitochondria, where it is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) . This is the only mitochondrial enzyme in this pathway.[5][7]

From orotate, the pathway continues to the first pyrimidine nucleotide, uridine monophosphate (UMP), through the action of the bifunctional enzyme UMP synthase.[8]

Visualizing the De Novo Pathway

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Recycling Pyrimidines: The Salvage Pathway

In addition to de novo synthesis, cells can also recycle pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from dietary sources. This less energy-intensive route is known as the salvage pathway and is particularly important in tissues with low rates of cell division.[2][9] Key enzymes in this pathway include uridine phosphorylase and thymidine kinase, which convert uracil, thymine, and their corresponding nucleosides back into nucleotides.[2][3] The salvage pathway plays a crucial role in maintaining the cellular nucleotide pool and conserving energy.[9]

Visualizing the Salvage Pathway

Caption: Pyrimidine Salvage Pathway.

Regulation of this compound Biosynthesis

The synthesis of this compound and, consequently, all pyrimidine nucleotides is tightly regulated to meet cellular demands. The primary control point in mammals is Carbamoyl Phosphate Synthetase II (CPSII) .[2] This enzyme is allosterically activated by ATP and phosphoribosyl pyrophosphate (PRPP), signaling a state of high energy and the availability of precursors for nucleotide synthesis.[5][6] Conversely, CPSII is subject to feedback inhibition by the end-product of the pathway, uridine triphosphate (UTP).[2] This ensures that the production of pyrimidines is halted when the cellular pool is sufficient.

In bacteria, the main regulatory enzyme is aspartate transcarbamoylase (ATCase) , which is inhibited by cytidine triphosphate (CTP) and activated by ATP.[6]

The Metabolic Crossroads: this compound's Connections

This compound metabolism is intricately linked with other key metabolic pathways, most notably the urea cycle. A deficiency in the urea cycle enzyme ornithine transcarbamoylase (OTC) can lead to an accumulation of carbamoyl phosphate in the mitochondria.[10][11] This excess carbamoyl phosphate can then enter the cytoplasm and drive the overproduction of this compound, resulting in secondary orotic aciduria.[10][11]

Furthermore, the synthesis of pyrimidines requires precursors and energy from central carbon metabolism, including amino acids and ATP, highlighting the interconnectedness of these fundamental cellular processes.[2]

Visualizing the Urea Cycle Link

Caption: Urea Cycle and this compound Link.

Clinical Significance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the bifunctional enzyme UMP synthase .[8][12] This deficiency leads to a buildup of this compound, which is then excreted in the urine in large quantities.[8][13] The inability to produce sufficient pyrimidine nucleotides results in megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, as well as failure to thrive and developmental delays.[7][8]

There are two main types of hereditary orotic aciduria:

-

Type I: A deficiency in both the orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC) activities of UMP synthase.[7][8]

-

Type II: A deficiency in only the ODC activity, with elevated OPRT activity.[8]

Treatment for hereditary orotic aciduria involves the administration of uridine, which can be converted to UMP via the salvage pathway, thus bypassing the enzymatic block and alleviating the symptoms.[12][13]

Experimental Protocols for Studying this compound Metabolism

Quantification of this compound in Biological Samples by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites in complex biological matrices such as urine.[14][15]

Protocol:

-

Sample Preparation: Dilute urine samples with an internal standard solution (e.g., [¹⁵N₂]this compound).[14] For a typical analysis, mix 20 µL of urine with 150 µL of the internal standard.[14]

-

Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound (e.g., m/z 155.1 → 111.1) and the internal standard.[14]

-

Quantification: Generate a calibration curve using known concentrations of this compound standards. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the results to urinary creatinine concentration.[14]

Fluorometric Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

Rationale: This assay measures the activity of OPRT by monitoring the consumption of its substrate, this compound, using a selective fluorogenic reaction.[16]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., corresponding to 200 µg of total protein) with varying concentrations of PRPP (e.g., 0.25, 0.5, 1.0 mM).[17]

-

Initiation and Incubation: Initiate the reaction by adding this compound (e.g., 10 µM).[14] Incubate the reaction mixture at 37°C.[14]

-

Aliquoting and Derivatization: At specific time points (e.g., 0, 15, 30, 60 minutes), take an 80 µL aliquot of the reaction mixture. Immediately stop the reaction by heating at 80°C for 4 minutes in the presence of the fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO) under basic conditions.[14][16]

-

Fluorescence Measurement: Measure the resulting fluorescence using a spectrofluorometer. The decrease in fluorescence intensity corresponds to the consumption of this compound.[16]

-

Data Analysis: Calculate the OPRT activity based on the rate of this compound consumption.[16]

Visualizing the Experimental Workflow

Caption: General Experimental Workflow.

This compound in Drug Development

The enzymes of the pyrimidine biosynthesis pathway, particularly dihydroorotate dehydrogenase (DHODH), are attractive targets for drug development.[2] Inhibitors of DHODH, such as leflunomide, are used in the treatment of rheumatoid arthritis and some cancers by blocking pyrimidine synthesis and thus inhibiting cell proliferation.[2] The study of this compound metabolism is therefore crucial for understanding the mechanism of action of such drugs and for the development of new therapeutic agents.

Conclusion

This compound is far more than a simple intermediate in pyrimidine biosynthesis. It sits at a critical juncture of cellular metabolism, with its synthesis and utilization being tightly regulated and interconnected with other fundamental pathways. The study of this compound provides a valuable lens through which to view cellular health and disease. Understanding the intricacies of its metabolism is essential for diagnosing and treating genetic disorders like orotic aciduria, as well as for developing novel therapeutics that target nucleotide synthesis. This guide has provided a comprehensive overview of the core principles, clinical relevance, and experimental approaches related to this compound, offering a solid foundation for researchers and clinicians in the field.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 8. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 9. thesciencenotes.com [thesciencenotes.com]

- 10. Nitrogen-stimulated this compound synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 13. fiveable.me [fiveable.me]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Strange Case of this compound: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

chemical properties and molecular structure of orotic acid

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Orotic Acid

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, historically known as vitamin B13, is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2][3] While not a true vitamin, as it is synthesized endogenously, its role in nucleic acid metabolism and its clinical relevance in metabolic disorders underscore its significance. This guide provides a comprehensive exploration of the chemical and structural facets of this compound, offering researchers, scientists, and drug development professionals a detailed reference for understanding and utilizing this multifaceted molecule. We will delve into its fundamental physicochemical properties, dissect its intricate molecular architecture, and outline its synthesis and key reactions, grounding our discussion in established experimental evidence and methodologies.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of this compound begins with its fundamental chemical identity and physical characteristics, which dictate its behavior in biological and experimental systems.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 2,4-Dioxo-1H-pyrimidine-6-carboxylic acid[1]

-

Common Synonyms : 6-Carboxyuracil, Uracil-6-carboxylic acid, Vitamin B13[4][5][6][7]

Molecular Formula and Weight

Physicochemical Data Summary

The physicochemical properties of this compound are crucial for designing experimental protocols, including dissolution studies, formulation development, and analytical method development. These key parameters are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 345-346 °C (with decomposition) | [6][8] |

| pKa Values | pKa₁ = 2.07–2.83; pKa₂ = 9.45 | [4][9] |

| Water Solubility | Poorly soluble (~1.82 g/L at 25°C) | [8][10] |

| LogP (o/w) | -0.83 | [4][8] |

The two pKa values correspond to the carboxylic acid group (pKa₁) and one of the N-H protons on the pyrimidine ring (pKa₂).[4][9] This dual acidic nature means this compound will exist in various ionized forms depending on the pH of the environment, a critical consideration for its biological transport and reactivity.[9]

Molecular Structure and Conformation

The biological function of this compound is intrinsically linked to its three-dimensional structure, functional group arrangement, and non-covalent interactions.

Core Molecular Framework

This compound is a heterocyclic compound featuring a pyrimidinedione ring, which is a uracil moiety substituted with a carboxyl group at the C6 position.[4][11] The molecule is planar, a feature that facilitates stacking interactions within its crystal lattice and potentially with biological macromolecules.

Crystal Structure and Hydrogen Bonding

X-ray diffraction studies have revealed that this compound commonly crystallizes as a monohydrate (C₅H₄N₂O₄·H₂O).[12][13] The crystals are triclinic, belonging to the P-1 space group.[12] The crystal structure is stabilized by an extensive network of hydrogen bonds. The this compound molecules form layers, with N-H···O hydrogen bonds creating zigzag chains.[12] These chains are then linked by water molecules through O-H···O hydrogen bonds, forming sheets.[12] This intricate hydrogen-bonding network is fundamental to the stability and low aqueous solubility of the crystalline solid.

Caption: Intermolecular hydrogen bonding in this compound monohydrate.

Synthesis and Biosynthesis

This compound can be prepared through chemical synthesis or is produced naturally via the de novo pyrimidine biosynthesis pathway.

Chemical Synthesis Overview

One common laboratory synthesis involves the condensation of urea with an ester of oxalacetic acid.[14] Another reported method involves the reaction of maleyl urea with bromine, where the bromine is generated in situ from sodium bromide and hydrogen peroxide.[15] These methods provide routes for producing this compound and its derivatives for research and pharmaceutical applications.

De Novo Pyrimidine Biosynthesis

In biological systems, this compound is a key intermediate in the synthesis of pyrimidines.[1][3][16] The pathway is a critical anabolic process for producing the building blocks of DNA and RNA.

-

Formation : Dihydroorotate is oxidized to this compound by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][17]

-

Conversion to OMP : this compound then reacts with phosphoribosyl pyrophosphate (PRPP), catalyzed by the cytoplasmic enzyme orotate phosphoribosyltransferase (OPRT), to form orotidine-5'-monophosphate (OMP).[1][3]

-

Formation of UMP : OMP is subsequently decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the foundational pyrimidine nucleotide.[3]

The enzymes OPRT and OMP decarboxylase are domains of a single multifunctional protein called UMP synthase.[2]

Caption: Biosynthesis of UMP from Dihydroorotate via this compound.

Chemical Reactivity and Biological Significance

Acidity and Metal Chelation

As a Brønsted acid, this compound readily donates protons from its carboxylic acid group and, at higher pH, from a ring nitrogen.[1] This allows it to form salts, known as orotates, with various bases.[10] Its conjugate base, the orotate anion, is an effective chelating agent for metal ions.[1] This property is utilized in dietary supplements, where minerals are complexed with orotate to potentially enhance their bioavailability, with lithium orotate being a well-known example.[1]

Clinical Relevance: Orotic Aciduria

Deficiencies in the UMP synthase enzyme lead to a rare metabolic disorder known as hereditary orotic aciduria.[18] This condition prevents the conversion of this compound into UMP, causing a buildup of this compound in the body, which is then excreted in large amounts in the urine. The accumulation can lead to the formation of this compound crystals in the urine (crystalluria) and is associated with megaloblastic anemia and developmental delays. Elevated urinary this compound can also be a secondary symptom of other metabolic issues, such as urea cycle disorders, where excess carbamoyl phosphate is shunted into the pyrimidine synthesis pathway.[16]

Experimental Methodologies

Protocol: Crystallization of this compound Monohydrate for X-ray Diffraction

This protocol describes a standard method for obtaining single crystals of this compound monohydrate suitable for structural analysis. The principle relies on slow solvent evaporation to allow for the ordered growth of a crystal lattice.

Methodology:

-

Dissolution : Dissolve this compound (e.g., 0.1 mmol) in a minimal amount of hot deionized water (e.g., 9-10 mL) in a clean glass vial. Heating is necessary to overcome its low solubility at room temperature.

-

Reflux : Heat the solution under reflux for approximately 1-2 hours to ensure complete dissolution and to obtain a homogenous solution.[13]

-

Cooling : Remove the heat source and allow the solution to cool slowly to ambient temperature. Rapid cooling should be avoided as it promotes precipitation of polycrystalline powder rather than the growth of large single crystals.

-

Slow Evaporation : Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent over several days.

-

Crystal Harvesting : Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using forceps. Gently wash the crystals with a small amount of cold water or ethanol to remove any surface impurities and then allow them to air dry.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound in biological matrices like urine or plasma.[2]

Methodology:

-

Sample Preparation :

-

Centrifuge biological samples (e.g., urine) to pellet any particulate matter.

-

Perform a protein precipitation step for plasma or serum samples by adding a solvent like acetonitrile or perchloric acid, followed by centrifugation.

-

Dilute the supernatant with the mobile phase to bring the this compound concentration within the calibration range.

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Illustrative Example) :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : An isocratic or gradient elution using an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to ~3-4) and an organic modifier like methanol or acetonitrile.

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Detection : UV detection at approximately 280-285 nm, which corresponds to an absorbance maximum for this compound.[14]

-

Quantification : Create a calibration curve using certified standards of this compound of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 4. This compound | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Nutraceutical grade this compound CAS 65-86-1 Bulk Manufacturer & Supplier for Europe & Asia [papchemlifesciences.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 65-86-1 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. DNAmod: this compound [dnamod.hoffmanlab.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Redetermination of this compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [drugfuture.com]

- 15. CN111499582B - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. Nitrogen-stimulated this compound synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a "Vitamin": A Historical and Technical Perspective on Orotic Acid (Formerly Vitamin B13)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a compound once designated as vitamin B13, holds a unique and instructive place in the history of nutritional science. Initially identified as an essential growth factor, its status as a vitamin was later rescinded following the discovery of its endogenous synthesis in mammals and the observation of species-specific adverse effects at high doses. This in-depth technical guide provides a comprehensive historical perspective on the classification and subsequent declassification of this compound as a vitamin. It delves into the core scientific principles that led to this re-evaluation, including its integral role as an intermediate in the de novo pyrimidine biosynthesis pathway and the metabolic consequences of its dysregulation. Furthermore, this guide explores the pathophysiology of orotic aciduria, the therapeutic applications of this compound and its salts, and the experimental methodologies employed in its study. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering a detailed understanding of this compound's journey from a putative vitamin to a key metabolic modulator.

A Vitamin is Born: The Initial Discovery and Classification of this compound

In the early 20th century, a period of fervent discovery in nutritional science, researchers were actively identifying essential dietary components, later termed vitamins. This compound, a heterocyclic compound, was first isolated from cow's milk.[1] Early studies suggested it played a role in promoting growth and cellular regeneration, leading to its classification as a B-vitamin, specifically vitamin B13.[1] This initial classification was based on the prevailing understanding of vitamins as essential organic compounds that must be obtained through the diet to prevent deficiency diseases. The presence of this compound in milk and certain root vegetables further supported the notion of its dietary importance.[2][3]

The Unraveling of a "Vitamin": Scientific Evidence and Declassification

The status of this compound as a vitamin began to be questioned as scientific understanding of metabolic pathways deepened. The pivotal discovery that mammals, including humans, can synthesize this compound de novo was a critical turning point.[4] This endogenous production meant that this compound did not fit the classical definition of a vitamin, which is a compound that the body cannot synthesize in sufficient quantities and must be obtained from the diet.

A significant body of evidence contributing to its declassification came from animal studies, particularly in rats. Researchers observed that feeding rats a diet supplemented with high doses of this compound induced a condition known as fatty liver or hepatic steatosis.[5][6] This adverse effect was found to be largely species-specific, not being a prominent feature in humans or other tested species.[7] The development of fatty liver in rats was a clear indication that high levels of exogenous this compound could disrupt normal metabolic processes, a characteristic not typically associated with vitamins.

The mechanism behind this species-specific toxicity involves a significant disruption of hepatic lipid metabolism. High levels of this compound in rats lead to:

-

Increased de novo lipogenesis: this compound stimulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in fatty acid synthesis, such as fatty acid synthase (FAS).[1][7]

-

Inhibition of fatty acid β-oxidation: The breakdown of fatty acids for energy is reduced through the decreased activity of carnitine palmitoyltransferase (CPT), a critical enzyme for fatty acid transport into the mitochondria.[1][7]

-

Impaired VLDL secretion: The liver's ability to export triglycerides in the form of very-low-density lipoproteins (VLDL) is hampered due to reduced activity of the microsomal triglyceride transfer protein (MTP).[1][7]

This combination of increased fat production and decreased fat removal leads to the accumulation of triglycerides in the liver, resulting in steatosis. The fact that this phenomenon was not consistently observed across different species strongly argued against a universal, essential vitamin role for this compound.

The True Identity: this compound's Central Role in Pyrimidine Biosynthesis

Modern biochemistry has firmly established this compound as a key intermediate in the de novo synthesis of pyrimidine nucleotides.[8] Pyrimidines (cytosine, thymine, and uracil) are essential components of nucleic acids (DNA and RNA), and their synthesis is fundamental for cell growth, proliferation, and function.

The de novo pyrimidine biosynthesis pathway is a multi-step process that begins with simple precursor molecules. This compound is formed from dihydroorotate by the enzyme dihydroorotate dehydrogenase.[9] It is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). OMP is subsequently decarboxylated to uridine-5'-monophosphate (UMP) by OMP decarboxylase. UMP serves as the precursor for all other pyrimidine nucleotides.

When the Pathway Fails: The Pathophysiology of Orotic Aciduria

The critical role of this compound in pyrimidine synthesis is starkly illustrated by the rare genetic disorder, orotic aciduria. First described in 1959, this autosomal recessive condition is characterized by the accumulation and excessive excretion of this compound in the urine.[10][11]

There are two main types of hereditary orotic aciduria, both resulting from defects in the bifunctional enzyme UMP synthase, which catalyzes the final two steps of UMP synthesis:[11][12]

-

Type I Orotic Aciduria: A deficiency in both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.

-

Type II Orotic Aciduria: A deficiency in only OMP decarboxylase activity.

The buildup of this compound and the deficiency of pyrimidine nucleotides lead to a range of clinical manifestations, including:

-

Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid[13]

-

Failure to thrive and developmental delays[13]

-

This compound crystalluria, which can lead to urinary tract obstruction[13]

The diagnosis is confirmed by measuring elevated levels of this compound in the urine and assessing UMP synthase activity in red blood cells.[13] Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis.[14]

Therapeutic Horizons: this compound and Its Salts in Modern Medicine

Despite its declassification as a vitamin, this compound and its mineral salts, particularly magnesium orotate, have been investigated for various therapeutic applications. The rationale for their use often stems from this compound's role in nucleotide synthesis and its potential to act as a carrier for mineral ions, enhancing their bioavailability.

Cardiovascular Health

A significant area of research has focused on the potential benefits of magnesium orotate in cardiovascular diseases.[15] Several clinical studies and a meta-analysis have suggested that magnesium orotate may improve outcomes in patients with coronary artery disease and heart failure.[16][17][18] The proposed mechanisms include:

-

Improved Myocardial Energy Status: this compound may enhance the energy state of the heart muscle under stress.[19]

-

Cardioprotective Effects: It may protect the heart from ischemic damage.[19]

-

Enhanced Magnesium Bioavailability: The orotate moiety is thought to facilitate the transport of magnesium into cells.

A pilot study on patients with coronary heart disease showed that magnesium orotate supplementation improved left ventricular function and exercise tolerance.[16] Another study on patients after coronary artery bypass grafting suggested a benefit in exercise capacity.[17] A meta-analysis of 19 randomized trials concluded that magnesium orotate is promising for treating cardiac arrhythmias and regulating blood pressure.[18]

| Clinical Study Summary: Magnesium Orotate in Cardiovascular Disease | |

| Study Design | Double-blind, placebo-controlled pilot study |

| Participants | 14 patients with coronary heart disease (CHD) and left-ventricular dysfunction |

| Intervention | Magnesium orotate (3g/day) or placebo for 4 weeks |

| Key Findings | - Significantly decreased left ventricular end-systolic volume- Significantly increased ejection fraction- Significantly increased exercise duration |

| Reference | [16] |

| Clinical Study Summary: Magnesium Orotate Post-CABG | |

| Study Design | Randomized, single-blind, placebo-controlled study |

| Participants | 32 patients in the early postoperative period after coronary artery bypass grafting (CABG) |

| Intervention | Magnesium orotate or placebo |

| Key Findings | - Increased exercise capacity- Reduction of ventricular premature beats |

| Reference | [17] |

Other Potential Applications

This compound and its derivatives have also been explored for other uses, including:

-

Athletic Performance: Due to its role in energy metabolism, it has been suggested to improve exercise performance.[19]

-

Liver Health: It has been investigated for its potential to support liver function.[2]

-

Mineral Supplementation: this compound salts are used in some dietary supplements to enhance mineral absorption.[9]

It is important to note that while some studies are promising, further large-scale, well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound and its salts for these applications.

Experimental Protocols: Methodologies in this compound Research

The study of this compound metabolism and its clinical significance relies on accurate and sensitive analytical methods. Here, we outline some key experimental protocols.

Quantification of this compound in Biological Samples

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This is a highly sensitive and specific method for quantifying this compound in various biological matrices like urine, plasma, and dried blood spots.[20] The method involves separating this compound from other components in the sample using liquid chromatography, followed by its detection and quantification using mass spectrometry.

Step-by-Step Methodology:

-

Sample Preparation:

-

Urine: Dilute the urine sample with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound).

-

Plasma/Dried Blood Spots (DBS): Extract the sample with a suitable solvent (e.g., methanol) containing the internal standard to precipitate proteins and extract this compound. Centrifuge to collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column).

-

Use an appropriate mobile phase gradient (e.g., acetonitrile and an aqueous buffer) to separate this compound from other sample components.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into a tandem mass spectrometer operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.

-

Assessment of UMP Synthase Activity

Principle: The activity of UMP synthase can be measured by monitoring the conversion of radiolabeled this compound to UMP.

Step-by-Step Methodology:

-

Preparation of Cell Lysate:

-

Obtain red blood cells or other tissue samples.

-

Lyse the cells to release the intracellular enzymes.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a buffer, phosphoribosyl pyrophosphate (PRPP), and the cell lysate.

-

Initiate the reaction by adding radiolabeled [¹⁴C]this compound.

-

Incubate the reaction at 37°C for a specific time.

-

-

Separation of Products:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the product, [¹⁴C]UMP, from the unreacted [¹⁴C]this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of [¹⁴C]UMP formed using a scintillation counter or other appropriate detector.

-

Calculate the enzyme activity, typically expressed as nanomoles of product formed per hour per milligram of protein.

-

Conclusion and Future Directions

The story of this compound's classification as a vitamin is a compelling example of the self-correcting nature of science. What was once considered an essential nutrient is now understood to be a vital intermediate in a fundamental metabolic pathway. This shift in understanding was driven by rigorous scientific inquiry, including the discovery of its endogenous synthesis and the observation of species-specific metabolic effects.

For researchers, scientists, and drug development professionals, the journey of this compound offers several key takeaways:

-

The Importance of Mechanistic Understanding: A deep understanding of metabolic pathways is crucial for accurately defining the roles of bioactive compounds.

-

The Nuances of Interspecies Differences: Extrapolating nutritional requirements and metabolic effects across different species requires caution.

-

The Potential for Repurposing: Compounds with a well-understood metabolic role, like this compound, can be explored for novel therapeutic applications.

Future research on this compound is likely to focus on further elucidating its role in metabolic regulation, particularly its effects on gene expression and cell signaling. The therapeutic potential of this compound and its derivatives, especially in the context of cardiovascular and metabolic diseases, warrants continued investigation through well-designed clinical trials. A deeper understanding of the transport and cellular uptake of orotates may also open new avenues for targeted drug delivery. The historical perspective of this compound serves as a valuable lesson, reminding us that our understanding of biology is ever-evolving and that today's "vitamin" could be tomorrow's key metabolic regulator.

References

- 1. Study on possible mechanism of this compound-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chapter 30: historical aspects of the major neurological vitamin deficiency disorders: the water-soluble B vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orotate (this compound): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - this compound [micro.magnet.fsu.edu]

- 5. Fatty Liver Induced by this compound Feeding | Semantic Scholar [semanticscholar.org]

- 6. This compound-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Hereditary orotic aciduria identified by newborn screening [frontiersin.org]

- 11. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. [this compound as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of magnesium orotate on exercise tolerance in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of treatment with orotate magnesium in early postoperative period of patients with cardiac insufficiency and coronary artery by-pass grafts (ATOMIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic supplementation with this compound and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Metabolic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotic Acid in Mammalian Metabolism: A Technical Guide to its Biochemical and Physiological Functions

Abstract

Orotic acid (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2] While its primary role is foundational to the synthesis of DNA and RNA precursors, its physiological significance extends to intricate connections with the urea cycle, cellular energy metabolism, and overall organismal development.[2][3] Pathological deviations in this compound metabolism result in rare but severe genetic disorders, most notably hereditary orotic aciduria.[4][5] Furthermore, urinary this compound serves as a vital biomarker for diagnosing certain urea cycle defects, such as Ornithine Transcarbamylase (OTC) deficiency.[6][7] This guide provides an in-depth examination of the biochemical pathways involving this compound, its multifaceted physiological roles, the pathophysiology of related disorders, and validated experimental protocols for its quantification and study.

The Central Role of this compound in De Novo Pyrimidine Synthesis

In mammals, this compound is not a vitamin but is synthesized endogenously as a key intermediate in the pathway that builds pyrimidine rings from simple precursors like bicarbonate, glutamine, and aspartate.[2][] This pathway is fundamental for producing the pyrimidine nucleotides essential for DNA and RNA synthesis, cellular proliferation, and various metabolic processes.[9][10]

The synthesis of this compound and its conversion to the first pyrimidine nucleotide, Uridine Monophosphate (UMP), involves a series of enzymatic steps primarily occurring in the cytoplasm, with one crucial step in the mitochondria.[11][12]

The key enzymatic reactions are:

-

Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, CO2, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) .[] This is a key regulated step in animals.[11]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate and aspartate to form carbamoyl aspartate.[]

-

Ring Closure: Dihydroorotase (DHO) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[][11] In mammals, CPS II, ATCase, and DHO exist as a single multifunctional protein known as CAD.[11]

-

Oxidation to this compound: Dihydroorotate is transported into the mitochondria and oxidized to this compound by Dihydroorotate Dehydrogenase (DHODH) .[11][13] This is the only mitochondrial enzyme in this pathway.[11]

-

Formation of OMP: this compound returns to the cytoplasm and is converted to Orotidine 5'-monophosphate (OMP) by Orotate Phosphoribosyltransferase (OPRT) , which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[][13]

-

Decarboxylation to UMP: Finally, OMP Decarboxylase (ODC) removes a carboxyl group from OMP to yield Uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][12] In mammals, OPRT and ODC activities are contained within a single bifunctional enzyme called UMP Synthase (UMPS) .[1][14]

Diagram: De Novo Pyrimidine Synthesis Pathway

Caption: The de novo pyrimidine synthesis pathway, highlighting the central role of this compound.

Physiological Functions Beyond Nucleotide Synthesis

While its primary role is as a nucleotide precursor, this compound and its downstream products are involved in a variety of other physiological processes.

-

Cellular Growth and Development: Rapidly dividing cells, such as those in the immune system and during embryonic development, have a high demand for pyrimidines for DNA and RNA synthesis.[15] The proper functioning of this pathway is therefore essential for normal growth and development.[2]

-

Liver Function and Lipid Metabolism: this compound is implicated in liver metabolism.[15] It contributes to the balance of pyrimidine and purine pools, which is important for correct lipoprotein metabolism.[3] However, excessive dietary this compound in rats has been shown to induce fatty liver by impairing the secretion of very-low-density lipoproteins (VLDL).[15][16]

-

Nutritional Supplementation: Historically known as vitamin B13, this compound is not a true vitamin as it is synthesized by the body.[13][17] However, it has been used in dietary supplements, often chelated to minerals like lithium, magnesium, or zinc, with the claim that it increases their bioavailability.[13][17] It has also been promoted for enhancing physical stamina and supporting cardiovascular health, though robust clinical evidence in humans for these effects is often limited.[10][18]

Pathophysiology: When this compound Metabolism Goes Awry

Disruptions in the synthesis or utilization of this compound lead to significant pathological conditions, primarily characterized by the accumulation and excretion of this compound, a condition known as orotic aciduria.

Hereditary Orotic Aciduria (UMPS Deficiency)

This is a rare autosomal recessive disorder caused by mutations in the UMPS gene, leading to a deficiency of the UMP synthase enzyme.[5][19] The inability to convert this compound to OMP causes this compound to accumulate and be excreted in massive quantities in the urine.[19][20]

-

Biochemical Hallmark: Greatly elevated urinary this compound (up to 1.5 g/day ), with normal blood ammonia levels.[20][21]

-

Clinical Manifestations: The deficiency of pyrimidines downstream of the enzymatic block impairs DNA and RNA synthesis, leading to:

-

Types:

-

Treatment: The metabolic block can be bypassed by administering uridine, which is converted to UMP by uridine kinase.[4][20] Uridine supplementation provides the necessary pyrimidines and also helps to downregulate the de novo pathway through feedback inhibition, thereby reducing this compound production.[22]

Secondary Orotic Aciduria: The Link to the Urea Cycle

A moderate increase in urinary this compound is a key diagnostic marker for certain urea cycle disorders (UCDs), most prominently Ornithine Transcarbamylase (OTC) Deficiency .[23][24] OTC deficiency is an X-linked disorder and the most common UCD.[23][25]

-

Mechanism: The urea cycle, located in the mitochondria of liver cells, is responsible for detoxifying ammonia. The enzyme OTC converts mitochondrial carbamoyl phosphate and ornithine into citrulline.[23] In OTC deficiency, mitochondrial carbamoyl phosphate accumulates.[16][26] This excess carbamoyl phosphate leaks into the cytosol, where it enters the pyrimidine synthesis pathway, overwhelming its normal regulatory controls and driving the overproduction of this compound.[16][24]

-

Differential Diagnosis: The critical feature distinguishing secondary orotic aciduria in UCDs from the primary hereditary form is the presence of hyperammonemia (elevated blood ammonia).[4][24] Patients with OTC deficiency will have elevated urinary this compound and high plasma ammonia, whereas patients with hereditary orotic aciduria have markedly elevated this compound but normal ammonia levels.[21][24]

Diagram: Urea Cycle and its Link to this compound Synthesis

Caption: Pathological link between the Urea Cycle and Pyrimidine Synthesis in OTC deficiency.

Experimental Protocols & Methodologies

Accurate measurement of this compound in biological fluids is crucial for the diagnosis and monitoring of the aforementioned metabolic disorders.

Table 1: Key Enzymes in this compound Metabolism and Associated Disorders

| Enzyme/Protein | Gene | Location | Function in Pathway | Associated Disorder(s) |

| CAD (multifunctional) | CAD | Cytosol | Catalyzes first 3 steps of pyrimidine synthesis | CAD deficiency (rare) |

| DHODH | DHODH | Mitochondria | Dihydroorotate → this compound | Miller Syndrome[22] |

| UMPS (bifunctional) | UMPS | Cytosol | This compound → OMP → UMP | Hereditary Orotic Aciduria[14][27] |

| OTC | OTC | Mitochondria | Carbamoyl Phosphate + Ornithine → Citrulline (Urea Cycle) | OTC Deficiency (causes secondary orotic aciduria)[23] |

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.[28][29]

Objective: To quantify this compound concentration in a random urine sample for the differential diagnosis of hyperammonemia or suspected orotic aciduria.

Methodology:

-

Sample Preparation:

-

Obtain a random urine specimen.

-

Thaw the sample to room temperature and vortex thoroughly.

-

To 20 µL of urine, add 150 µL of an internal standard solution. A stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]-orotic acid (e.g., at 200 µM in 80:20 acetonitrile/water), is critical.[30][31]

-

Causality Insight: The internal standard co-extracts with the analyte and is chemically identical, allowing it to correct for variations in sample recovery and matrix-induced ion suppression/enhancement during mass spectrometry, ensuring high accuracy and precision.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm) or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[28][31]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 2.5 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Causality Insight: Chromatographic separation is essential to resolve this compound from isomers and other interfering compounds in the urine matrix before it enters the mass spectrometer, preventing analytical bias.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[30]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

This compound Transition (Quantifier): m/z 155 → 111

-

[¹⁵N₂]-Orotic Acid Transition (Internal Standard): m/z 157 → 113

-

-

Causality Insight: MRM involves selecting the precursor ion (the deprotonated this compound molecule) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole. This two-stage filtering provides exceptional specificity, ensuring that the detected signal originates only from the target analyte.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known this compound concentration.

-

The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

-

The concentration of this compound in the unknown sample is calculated from this curve and typically normalized to urinary creatinine concentration to account for variations in urine dilution.

-

Diagram: Diagnostic Workflow for Suspected Orotic Aciduria

Caption: A clinical diagnostic workflow for differentiating causes of orotic aciduria.

Conclusion and Future Directions

This compound stands as a cornerstone of pyrimidine metabolism, with its biochemical significance directly translating to profound physiological and pathological outcomes. A thorough understanding of its role in the de novo synthesis pathway is fundamental, but appreciating its diagnostic utility as a biomarker in urea cycle defects is equally critical for clinical and research professionals. The development of sensitive and specific analytical methods, such as LC-MS/MS, has revolutionized the diagnosis of these rare but serious metabolic disorders. Future research may further elucidate the potential regulatory roles of this compound in gene transcription and explore the therapeutic applications of its derivatives in drug development, moving beyond its established role as a metabolic intermediate.[2][32]

References

- 1. The Strange Case of this compound: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. checkorphan.org [checkorphan.org]

- 5. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 6. Diagnostic value of this compound excretion in heritable disorders of the urea cycle and in hyperammonemia due to organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loading... [account.mayoclinic.org]

- 9. This compound's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 10. nbinno.com [nbinno.com]

- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 15. This compound:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]

- 16. Nitrogen-stimulated this compound synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. bulksupplements.com [bulksupplements.com]

- 19. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 20. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 21. picmonic.com [picmonic.com]

- 22. Orotate (this compound): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ornithine transcarbamylase deficiency - Wikipedia [en.wikipedia.org]

- 24. picmonic.com [picmonic.com]

- 25. Ornithine Transcarbamylase Deficiency (OTC Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 26. Thieme E-Journals - Neuropediatrics / Abstract [thieme-connect.com]

- 27. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. merckmillipore.com [merckmillipore.com]

- 30. Development of an assay to simultaneously measure this compound, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 31. metbio.net [metbio.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genetic Regulation and Expression in Orotic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Orotic Acid Metabolism at the Crossroads of Cellular Proliferation and Disease

This compound is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, the essential building blocks for DNA and RNA synthesis.[1][2] The metabolic pathway culminating in the production of uridine monophosphate (UMP) is a fundamental process, intrinsically linked to cell growth, proliferation, and overall organismal health.[3] Consequently, the intricate network of genetic regulation and gene expression that governs this pathway is of paramount interest to researchers in fields ranging from molecular biology to clinical diagnostics and drug development. Dysregulation of this pathway can lead to severe metabolic disorders, such as hereditary orotic aciduria, and is also implicated in various cancers and autoimmune diseases.[4][5]

This guide provides a comprehensive exploration of the genetic and enzymatic control of this compound metabolism. It is designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the core components of this pathway, the sophisticated regulatory circuits that modulate its activity, and the modern experimental approaches used to investigate its dynamics. We will delve into the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system for generating robust and reliable data.

I. The Core Machinery: Key Genes and Enzymes in De Novo Pyrimidine Biosynthesis

The synthesis of UMP from basic precursors is a multi-step enzymatic process. In mammals, this pathway is streamlined through the action of multifunctional proteins, which enhance catalytic efficiency and facilitate coordinated regulation.

1.1 The Initiator: The Multifunctional CAD Protein

The first three steps of de novo pyrimidine synthesis are catalyzed by a single, trifunctional protein known as CAD.[4][6][7] This nomenclature is an acronym for its three enzymatic activities: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase.[4][6][7] The CAD gene encodes this large polypeptide, and its expression is a critical determinant of the overall flux through the pathway.[4]

-

Carbamoyl-phosphate synthetase II (CPSII): This enzymatic activity catalyzes the rate-limiting step of the pathway, the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[5][8]

-

Aspartate transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate.[9]

-